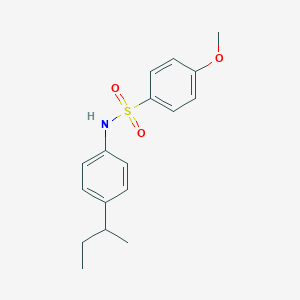

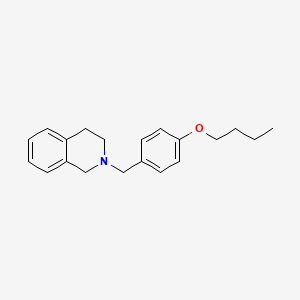

![molecular formula C15H20N2O6S B5158573 ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)

ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The specific compound you've inquired about belongs to a broader category of organic compounds characterized by the presence of piperidine, a nitrogen-containing heterocycle, which often plays a critical role in the biological activity of molecules. Such compounds are of interest in synthetic organic chemistry and pharmaceutical research for their versatile chemical properties and potential therapeutic applications.

Synthesis Analysis

The synthesis of piperidine derivatives often involves cycloaddition reactions, nitration, and subsequent reduction steps. For example, Warren and Knaus (1987) described the synthesis of piperidylidene-2-sulfon(cyan)amides through 1,3-dipolar cycloaddition reactions of tetrahydropyridines with organic azides, followed by nitration and reduction steps (Warren & Knaus, 1987). This methodology could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by X-ray crystallography or spectroscopic methods. Khan et al. (2013) reported on the crystal and molecular structure of a piperidine derivative, highlighting the significance of hydrogen bonding and C-H…π interactions in stabilizing the molecular conformation (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, including those involving sulfonyl groups, which are pivotal for modifying the chemical properties of the molecule for specific applications. Thalluri et al. (2014) discussed the utility of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in synthesizing hydroxamic acids and ureas from carboxylic acids, demonstrating the chemical versatility of such structures (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as melting points, solubility, and stability, are crucial for their application in material science and pharmaceutical formulations. Kim et al. (2013) investigated the use of a piperidinium ionic liquid as a co-solvent in Li-ion batteries, highlighting the impact of structural variations on physical properties like conductivity and temperature stability (Kim et al., 2013).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including reactivity, stability under various conditions, and interactions with biological molecules, are areas of active research. The work by Amaral (1969) on the use of nitrophenylthio groups for carboxyl-group protection in peptide synthesis provides insights into the chemical behavior and reactivity of such compounds (Amaral, 1969).

Safety and Hazards

properties

IUPAC Name |

ethyl 1-(4-methyl-3-nitrophenyl)sulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S/c1-3-23-15(18)12-6-8-16(9-7-12)24(21,22)13-5-4-11(2)14(10-13)17(19)20/h4-5,10,12H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOBFOQAVSJAEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5158497.png)

![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5158525.png)

![3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158532.png)

![allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5158534.png)

![2-(3-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5158543.png)

![3-benzyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158552.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B5158583.png)